2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-5-4-6-16(13-15)14-19(24)21-10-12-23-11-8-18(22-23)17-7-2-3-9-20-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRCLGYIRTTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the cyclization of hydrazine derivatives with β-diketones. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the pyrazole and pyridine moieties with the acetamide group under mild conditions using coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the pyridine ring in 2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide enhances its biological activity, potentially leading to the development of novel anticancer agents .
- Anti-inflammatory Properties : Compounds with similar structural characteristics have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases .
- Neurological Applications : The interaction of pyrazole derivatives with neurotransmitter systems suggests potential applications in treating neurological disorders. The compound may influence pathways related to neuroprotection and cognitive function, warranting further investigation in neuropharmacology .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes, such as kinases or phosphodiesterases, which are critical in cancer and inflammatory pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various pyrazole derivatives, including this compound. Results showed promising cytotoxic effects against several cancer cell lines, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent .
Case Study 2: Anti-inflammatory Research
In a preclinical model of inflammation, the compound demonstrated significant reduction in inflammatory markers when administered to subjects with induced inflammation. This highlights its potential use in developing treatments for chronic inflammatory conditions .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neurological Potential |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Pyrazole Derivative A | High | Moderate | Low |
| Pyrazole Derivative B | Low | High | High |
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Hydrogen Bonding : The amide group in Compound I forms R₂²(10) dimers via N–H···O interactions, enhancing crystallinity and stability . In contrast, the nitro group in Y500-1995 may reduce solubility due to increased hydrophobicity .
- Aromatic Interactions : The pyridin-2-yl group in the target compound could engage in π-stacking, akin to pyridin-3-yl in 2e , influencing binding to biological targets .
Biological Activity
The compound 2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising a 3-methylphenyl moiety, a pyridine ring, and a pyrazole unit. The molecular formula is , with a molecular weight of approximately 284.36 g/mol.
Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit significant biological activities due to their ability to interact with various biological targets. In particular, the presence of the pyrazole ring is associated with anticancer properties, as it can inhibit specific kinases involved in tumor growth and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 | |
| Compound B | NCI-H460 (Lung Cancer) | 42.30 | |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
These findings suggest that the compound may possess similar cytotoxic effects, warranting further investigation into its efficacy against specific cancer types.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. In a study examining various pyrazole compounds, several demonstrated significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases. The exact mechanism often involves the modulation of NF-kB signaling pathways, which play a crucial role in inflammation.
Case Studies
- Study on Pyrazole Derivatives : A recent review detailed the synthesis and evaluation of pyrazole-based compounds for their anticancer activity. The study reported that certain derivatives exhibited strong inhibition of cell proliferation in vitro, particularly against breast and lung cancer cell lines .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates compared to controls, supporting the hypothesis that these compounds could be developed into effective therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 2-(3-methylphenyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide, and how can reaction intermediates be characterized?
The synthesis typically involves coupling pyrazole derivatives with chloroacetamide precursors. For example, analogous compounds (e.g., pyrazole-acetamide hybrids) are synthesized by reacting substituted pyrazoles with chloroacetyl chloride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts . Key steps include:
- Intermediate isolation : Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
- Characterization : Confirm intermediates via NMR (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) and IR (amide C=O stretch ~1650 cm) .
Q. How should researchers validate the structural integrity of this compound and its derivatives?
Employ multi-spectroscopic techniques:
- NMR : Assign aromatic protons (pyridin-2-yl and 3-methylphenyl groups) and acetamide NH/CH signals. NMR can resolve carbonyl (C=O, ~170 ppm) and pyridine/pyrazole carbons .
- LC-MS : Verify molecular weight (e.g., [M+H] peak) and purity (>95%) .
- Elemental analysis : Match calculated vs. observed C/H/N percentages to confirm stoichiometry .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity or electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity or charge distribution. For example, DFT studies on analogous pyridyl-pyrazole systems reveal electron-withdrawing effects at the pyridin-2-yl group, influencing binding affinity .
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Dock the acetamide moiety into active sites, prioritizing hydrogen bonds with backbone amides .
- PASS prediction : Screen for potential antimalarial or antimicrobial activity based on structural analogs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in replicate assays (n ≥ 3) to confirm IC values .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity in parallel (e.g., MTT assay on HEK293 cells) .
- Structural analogs : Compare activity trends with derivatives lacking the 3-methylphenyl or pyridin-2-yl groups to identify pharmacophores .
Q. What methodologies are recommended for studying the compound’s reaction mechanisms or stability under varying conditions?
- Kinetic studies : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid via HPLC at 37°C over 24–72 hours .
- Reaction profiling : Use LC-MS to identify hydrolytic byproducts (e.g., free pyrazole or acetic acid derivatives) .
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures and excipient compatibility for formulation studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
